molecular formula C21H22ClN3O2S B4266983 6-chloro-2-(5-methylthiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

6-chloro-2-(5-methylthiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

Cat. No.: B4266983
M. Wt: 415.9 g/mol
InChI Key: PJCYENSPZYBMGZ-UHFFFAOYSA-N
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Description

6-Chloro-2-(5-methylthiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide is a quinoline-based small molecule featuring a thiophene ring substituted with a methyl group at the 5-position and a morpholine-ethylamide side chain at the 4-carboxamide position. Its structure combines three pharmacologically relevant motifs:

  • Quinoline core: Known for diverse biological activities, including kinase inhibition and antimicrobial effects .
  • Morpholine-ethylamide side chain: Improves solubility and modulates target binding through hydrogen bonding and steric effects .

Properties

IUPAC Name

6-chloro-2-(5-methylthiophen-2-yl)-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2S/c1-14-2-5-20(28-14)19-13-17(16-12-15(22)3-4-18(16)24-19)21(26)23-6-7-25-8-10-27-11-9-25/h2-5,12-13H,6-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCYENSPZYBMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(5-methylthiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki coupling reaction, using a boronic acid derivative of thiophene and a palladium catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine, such as morpholine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the carboxamide group, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Amines, thiols, palladium catalysts, and solvents like dimethylformamide or toluene.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Formation of amines or alcohols from the carboxamide group.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

6-chloro-2-(5-methylthiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer, antimicrobial, or anti-inflammatory agent.

    Industry: Utilized in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-chloro-2-(5-methylthiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 6-chloro-2-(5-methylthiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide is best contextualized by comparing it to analogs with variations in halogenation, substituents, or side chains. Key examples include:

6-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid

  • Structural Differences : Lacks the morpholine-ethylamide side chain and features a methyl group at the 6-position instead of chlorine .

5-Chloro-N-[2-(morpholin-4-yl)ethyl]quinolin-4-carboxamide

  • Structural Differences: Chlorine at the 5-position (vs.
  • Functional Impact : Altered target selectivity; weaker antiproliferative activity due to the absence of the thiophene moiety, which may reduce binding affinity .

N-[2-(Morpholin-4-yl)ethyl]-6-fluoroquinoline-4-carboxamide

  • Structural Differences : Fluorine substitution at the 6-position instead of chlorine .
  • Functional Impact : Improved metabolic stability and bioavailability due to fluorine’s electronegativity, but reduced kinase inhibition compared to the chloro analog .

2-Chloro-6-fluoro-N-(2-morpholinoethyl)quinoline-4-carboxamide

  • Structural Differences : Dual halogenation (Cl at 2-position, F at 6-position) and identical morpholine side chain .
  • Functional Impact : Broader antimicrobial activity but reduced anticancer potency compared to the target compound, likely due to altered halogen positioning .

6-Fluoro-2-(4-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide (Compound 45)

  • Structural Differences: Replaces thiophene with a morpholinomethylphenyl group and substitutes pyrrolidine for morpholine in the side chain .
  • Functional Impact : Enhanced solubility but reduced kinase selectivity due to bulkier aromatic substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-2-(5-methylthiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
6-chloro-2-(5-methylthiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

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